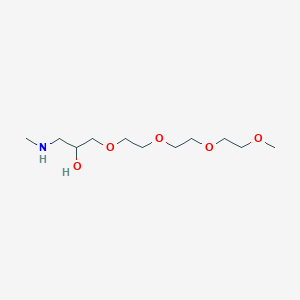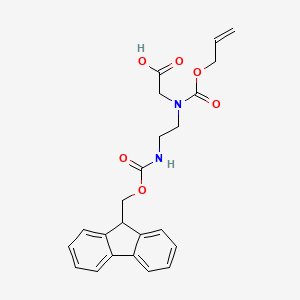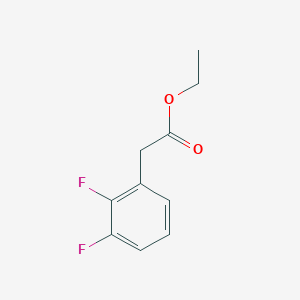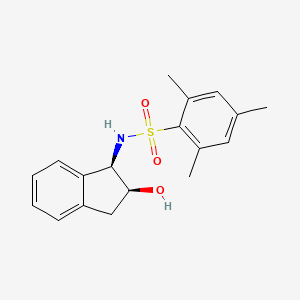
2-(4-Fluorophenyl)phenol, 95%
Overview
Description
2-(4-Fluorophenyl)phenol, 95% (2FPP) is an important chemical compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 166.12 g/mol, a melting point of 63-66°C, and a boiling point of 204-206°C. 2FPP is a highly fluorinated aromatic compound that is soluble in organic solvents and has a strong odor. It is used in a number of laboratory experiments, including synthesis, biochemical and physiological studies, and more.
Scientific Research Applications
2-(4-Fluorophenyl)phenol, 95% is used in a variety of scientific research applications. It is used in synthesis reactions to produce a variety of compounds, including 4-fluorophenyl-2-hydroxybenzoic acid and 4-fluorophenyl-2-aminobenzoic acid. In addition, it is used in biochemical and physiological studies, as it has been found to act as a competitive inhibitor of several enzymes, including cyclooxygenase-2 and lipoxygenase. It has also been used to study the role of certain enzymes in the metabolism of drugs, as well as the role of certain enzymes in the development of cancer.
Mechanism of Action
2-(4-Fluorophenyl)phenol, 95% has been found to act as a competitive inhibitor of several enzymes, including cyclooxygenase-2 and lipoxygenase. The mechanism of action of 2-(4-Fluorophenyl)phenol, 95% is not fully understood, but it is believed to involve the inhibition of the enzyme’s activity, resulting in the inhibition of the production of prostaglandins and leukotrienes.
Biochemical and Physiological Effects
2-(4-Fluorophenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. In biochemical studies, it has been found to inhibit the activity of cyclooxygenase-2 and lipoxygenase, resulting in the inhibition of the production of prostaglandins and leukotrienes. In physiological studies, it has been found to have anti-inflammatory and anti-cancer effects, as well as to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
2-(4-Fluorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a highly fluorinated aromatic compound, which makes it ideal for use in synthesis reactions. It is also soluble in organic solvents, which makes it easy to work with in the laboratory. Additionally, it has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes.
However, there are some limitations to using 2-(4-Fluorophenyl)phenol, 95% in laboratory experiments. It is a highly volatile compound, which can make it difficult to work with in the laboratory. Additionally, it has a strong odor, which can be unpleasant for laboratory personnel. Finally, it is a highly reactive compound, which can make it difficult to store and handle safely.
Future Directions
There are a number of potential future directions for the use of 2-(4-Fluorophenyl)phenol, 95% in scientific research. One potential direction is the use of 2-(4-Fluorophenyl)phenol, 95% in the development of new drugs and therapies. Another potential direction is the use of 2-(4-Fluorophenyl)phenol, 95% in the development of new diagnostic tests and imaging techniques. Additionally, 2-(4-Fluorophenyl)phenol, 95% could be used in the development of new materials, such as polymers and nanomaterials. Finally, 2-(4-Fluorophenyl)phenol, 95% could be used to study the role of certain enzymes in the development of cancer, as well as to study the role of certain enzymes in the metabolism of drugs.
Synthesis Methods
2-(4-Fluorophenyl)phenol, 95% can be synthesized via a variety of methods. The most common method is the reaction of 4-fluorobenzaldehyde with phenol in the presence of phosphoric acid. The reaction is carried out at a temperature of 80°C for 4 hours, and yields 2-(4-Fluorophenyl)phenol, 95% as the product. An alternative method involves the reaction of 4-fluorobenzyl bromide with sodium phenoxide in the presence of sodium hydroxide. This method yields 2-(4-Fluorophenyl)phenol, 95% in a 92% yield.
properties
IUPAC Name |
2-(4-fluorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNMUFMIXXQSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461569 | |
| Record name | 4'-Fluoro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80254-62-2 | |
| Record name | 4′-Fluoro[1,1′-biphenyl]-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80254-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Fluoro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6316603.png)
![2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B6316610.png)
![2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6316614.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]formamide](/img/structure/B6316622.png)
![Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B6316630.png)

![2,6-Bis-[1-(4-tert-butyl-2,6-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6316643.png)


![2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine](/img/structure/B6316668.png)
